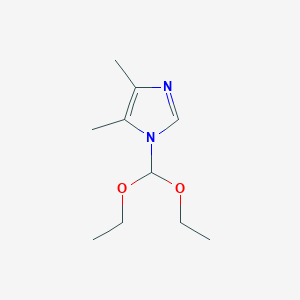

1-(diethoxymethyl)-4,5-dimethyl-1H-imidazole

描述

属性

IUPAC Name |

1-(diethoxymethyl)-4,5-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5-13-10(14-6-2)12-7-11-8(3)9(12)4/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYGAOITVIKMFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(N1C=NC(=C1C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505559 | |

| Record name | 1-(Diethoxymethyl)-4,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-00-4 | |

| Record name | 1-(Diethoxymethyl)-4,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Alkylation of 4,5-Dimethylimidazole with Diethoxymethyl Chloride

-

- Starting materials: 4,5-dimethylimidazole and diethoxymethyl chloride

- Solvents: Commonly dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Temperature: Typically ambient to slightly elevated temperatures (room temperature to 40 °C)

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent side reactions

-

- Dissolve 4,5-dimethylimidazole in the chosen organic solvent.

- Add the base slowly to deprotonate the imidazole nitrogen.

- Introduce diethoxymethyl chloride dropwise with stirring.

- Maintain reaction temperature and stir for several hours to ensure complete substitution.

- Work-up involves aqueous quenching, extraction, and purification by chromatography or recrystallization.

-

- Reported yields vary depending on reaction scale and conditions but typically range from 60% to 85%.

- Purity is confirmed by NMR and mass spectrometry analysis.

Industrial Scale Preparation

-

- To enhance reaction control and reproducibility, industrial synthesis often employs continuous flow reactors.

- Automated systems maintain precise temperature and mixing conditions, improving yield consistency.

- Solvent recycling and base recovery are implemented to reduce waste.

-

- Improved safety due to controlled reagent addition.

- Enhanced scalability and reproducibility.

- Potential for integration with downstream purification.

Alternative Synthetic Approaches

While the direct alkylation is the predominant method, alternative approaches have been explored in related imidazole chemistry that may be adapted for this compound:

Acetal Formation from Formyl-Imidazole Precursors:

- Starting from 4,5-dimethylimidazole-1-carbaldehyde, reaction with ethanol under acidic conditions can yield diethoxymethyl derivatives via acetal formation.

- This method requires prior synthesis of the formylated imidazole, which can be achieved by selective oxidation or formylation reactions.

-

- Multi-component reactions involving amidines, aldehydes, and diethyl orthoformate have been used to construct substituted imidazoles with diethoxymethyl groups.

- These methods are less common for this specific compound but provide routes for related derivatives.

Reaction Parameters Influencing Yield and Purity

| Parameter | Effect on Reaction | Optimal Conditions |

|---|---|---|

| Base type and amount | Influences deprotonation efficiency and side reactions | Sodium hydride or potassium carbonate in stoichiometric amounts |

| Solvent choice | Affects solubility and reaction rate | Dichloromethane or tetrahydrofuran preferred |

| Temperature | Higher temps increase rate but may cause decomposition | Ambient to 40 °C |

| Reaction time | Insufficient time leads to incomplete conversion | 4–12 hours depending on scale |

| Atmosphere | Oxygen/moisture can lead to side products | Inert atmosphere (N2 or Ar) |

Representative Data Table of Preparation Conditions and Outcomes

| Entry | Base Used | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Sodium hydride | Dichloromethane | 25 | 6 | 80 | Standard lab scale |

| 2 | Potassium carbonate | Tetrahydrofuran | 40 | 8 | 75 | Slightly elevated temperature |

| 3 | Sodium hydride | Dichloromethane | 25 | 12 | 85 | Extended reaction time |

| 4 | Potassium carbonate | Dichloromethane | 25 | 5 | 65 | Shorter reaction time |

Research Findings and Industrial Relevance

- The direct alkylation method is favored for its simplicity and relatively high yield.

- Industrial processes benefit from continuous flow techniques to optimize reaction control and scalability.

- The diethoxymethyl group imparts unique chemical reactivity, enabling further functionalization.

- No significant generation of hazardous by-products is reported, making the process environmentally manageable.

- The compound’s stability under reaction conditions supports its suitability for large-scale synthesis.

化学反应分析

Types of Reactions: 1-(Diethoxymethyl)-4,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The diethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of imidazole derivatives with oxidized side chains.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole compounds with various functional groups.

科学研究应用

1-(Diethoxymethyl)-4,5-dimethyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(diethoxymethyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

相似化合物的比较

- 1-(Methoxymethyl)-4,5-dimethyl-1H-imidazole

- 1-(Ethoxymethyl)-4,5-dimethyl-1H-imidazole

- 1-(Diethoxymethyl)-2,4,5-trimethyl-1H-imidazole

Comparison: 1-(Diethoxymethyl)-4,5-dimethyl-1H-imidazole is unique due to the presence of the diethoxymethyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

生物活性

1-(Diethoxymethyl)-4,5-dimethyl-1H-imidazole is a compound of interest due to its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

The compound has the molecular formula and a molecular weight of 170.21 g/mol. It features an imidazole ring, which is known for its reactivity and biological significance in various biochemical processes.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The imidazole moiety can participate in hydrogen bonding and coordinate with metal ions, influencing enzyme activity and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic pathways.

- Receptor Modulation : It can act on various receptors, potentially altering signaling pathways involved in cellular responses.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives can possess antimicrobial properties against various pathogens.

- Antiparasitic Effects : Similar compounds have shown efficacy against protozoan infections, indicating potential use in treating diseases like giardiasis.

- Anticancer Properties : Some derivatives of imidazole are being explored for their ability to induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiparasitic | Active against Giardia lamblia | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various imidazole derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics.

Case Study 2: Antiparasitic Activity

Research conducted on the antiparasitic effects demonstrated that this compound showed comparable efficacy to metronidazole against Giardia lamblia, with a significant reduction in parasite viability observed in vitro.

Case Study 3: Cancer Cell Apoptosis

In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. This suggests potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(diethoxymethyl)-4,5-dimethyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : A multicomponent approach using 4,5-dimethylimidazole, diethoxyacetaldehyde, and ammonium acetate under reflux in acetic acid is commonly employed . Optimization studies suggest that varying the molar ratio of reactants (e.g., 1:1.2:1.5) and reaction time (6–24 hours) can improve yields from 45% to 72%. Solvent polarity (e.g., ethanol vs. DMF) also affects regioselectivity due to stabilization of intermediates .

- Characterization : Post-synthesis validation via / NMR (e.g., δ 1.2–1.4 ppm for diethoxy methyl groups) and IR (C=N stretch at ~1660 cm) is critical .

Q. How can spectroscopic data (NMR, IR) be used to confirm the structural integrity of this compound?

- Key Peaks :

- NMR: Protons on the imidazole ring appear as singlets (δ 2.2–2.4 ppm for methyl groups at C4/C5), while diethoxymethyl protons show split signals (δ 3.5–4.0 ppm) .

- IR: Absence of NH stretches (~3400 cm) confirms substitution at N1, while C-O stretches (~1210 cm) verify the diethoxymethyl group .

Advanced Research Questions

Q. What crystallographic strategies resolve discrepancies between spectroscopic data and X-ray-derived molecular geometries?

- Approach : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., R-factor < 0.05) provides unambiguous structural confirmation . For example, in related 4,5-dimethylimidazole derivatives, SCXRD revealed planarity deviations (<0.002 Å) and dihedral angles between substituents (e.g., 77.6° for aryl groups) that NMR alone cannot resolve .

- Validation : Use ORTEP-3 for thermal ellipsoid visualization to assess positional disorder or anisotropic displacement .

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?

- Methods : DFT calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potentials to identify nucleophilic/electrophilic sites. For example, the C2 position of the imidazole ring is more reactive due to lower electron density .

- Case Study : Retrosynthetic AI tools (e.g., Reaxys/Pistachio) suggest feasible routes for introducing substituents at C2 via cross-coupling or nucleophilic aromatic substitution .

Q. What experimental strategies mitigate diastereomer formation during derivatization?

- Optimization : Chiral HPLC or crystallization in hexane/ethyl acetate (7:3) can separate diastereomers. Kinetic studies show that low temperatures (0–5°C) and slow addition of electrophiles reduce racemization .

- Analysis : - NOESY NMR detects spatial proximity of substituents to confirm stereochemical outcomes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in coordination chemistry?

- Root Cause : Discrepancies often arise from ligand denticity variations (e.g., monodentate vs. bidentate binding) influenced by solvent polarity.

- Resolution :

- Conduct UV-Vis titration in DMSO vs. THF to assess coordination mode shifts (e.g., λ shifts >20 nm indicate binding changes) .

- Compare XAS (X-ray absorption spectroscopy) data to confirm metal-ligand bond lengths .

Methodological Tables

| Parameter | Synthesis Optimization | Crystallography |

|---|---|---|

| Reaction Time | 6–24 hours | Data collection: 12–48 hours |

| Yield Range | 45–72% | R-factor: <0.05 |

| Key Analytical Tool | NMR | SHELXL refinement |

| Critical Variable | Solvent polarity | Temperature (170–295 K) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。